Quinoline-5-sulfonamide

Übersicht

Beschreibung

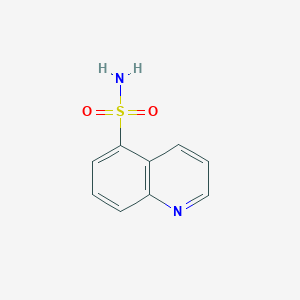

Quinoline-5-sulfonamide is a heterocyclic aromatic organic compound that belongs to the quinoline family It is characterized by a quinoline ring system substituted with a sulfonamide group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Quinoline-5-sulfonamide can be synthesized through various methods. One common approach involves the reaction of quinoline-5-sulfonyl chloride with amines. For instance, 8-hydroxy- and 8-methoxyquinoline-5-sulfonyl chlorides can react with acetylene derivatives of amines to produce acetylene derivatives of this compound . Another method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under anhydrous acetonitrile as a solvent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and solvents that can be recycled and reused to minimize environmental impact .

Analyse Chemischer Reaktionen

Acetylation Reactions

The sulfonamide’s NH₂ group undergoes acetylation to form N-(quinolin-5-ylsulfonyl)acetamide:

-

Reagents : Acetic anhydride, DMAP (catalyst), pyridine (base).

-

Conditions : Room temperature, 6-hour reaction.

This reaction highlights the nucleophilic character of the sulfonamide’s nitrogen, enabling further functionalization for drug design.

Coupling Reactions with Carboxylic Acids

This compound participates in coupling reactions to form amide derivatives. A representative example uses:

-

Reagents : Carboxylic acid (e.g., 7-cyclobutyl-4-methoxy-2,3-dihydrobenzofuran-3-carboxylic acid), EDC, DMAP.

-

Conditions : Dichloromethane, 2-hour reaction at room temperature .

While yields are not explicitly stated, these reactions demonstrate the compound’s utility in generating hybrid structures for biological evaluation.

Challenges in Click Chemistry

Attempts to functionalize acetylene-containing derivatives of this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC) failed due to:

-

Chelation Effects : The 8-hydroxyquinoline moiety binds copper ions, deactivating the catalyst .

-

Solution : Methylation of the phenolic -OH group (to -OCH₃) was employed to mitigate chelation, enabling successful synthesis of 8-methoxyquinoline-5-sulfonamides (6a–f) .

Structural Modifications for Enhanced Reactivity

Derivatives like 8-methoxythis compound (6a–f) show improved compatibility with metal-catalyzed reactions. For example:

-

Synthesis of 6a–f : Reaction of 8-methoxyquinoline-5-sulfonyl chloride with propargylamines in acetonitrile (twofold amine excess, triethylamine as HCl acceptor).

Key Research Findings

-

Anticancer Activity : 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)this compound (3c) showed potent activity against multiple cancer cell lines (IC₅₀ values undisclosed) .

-

Antibacterial Potential : Quinoline-sulfonamide hybrids (e.g., QS-3) exhibit MIC values of 64 μg/mL against Pseudomonas aeruginosa .

-

Enzyme Inhibition : Derivatives inhibit carbonic anhydrase IX (e.g., K₁ = 8.4 nM for compound 11c), a target in hypoxic tumors .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Quinoline-5-sulfonamide exhibits notable anticancer and antibacterial activities. Research indicates that derivatives of this compound are effective against several cancer cell lines, including human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549). For instance, the derivative 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)this compound (3c) demonstrated comparable efficacy to established chemotherapeutics like cisplatin and doxorubicin, with an IC50 indicating no toxicity up to 100 µM in non-cancerous human dermal fibroblast cells (HFF-1) .

Neurotherapeutics

Quinoline-sulfonamides have been explored as multi-targeting neurotherapeutics for cognitive decline. They act as dual inhibitors of cholinesterase and monoamine oxidase, enhancing neurotransmitter levels and potentially improving cognitive function. This makes them promising candidates for treating neurodegenerative diseases such as Alzheimer's .

Industrial Chemistry

In industrial applications, this compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique combination of sulfonamide and quinoline functionalities allows for the production of diverse pharmaceutical compounds .

Anticancer Activity

A study evaluated the efficacy of quinoline-based benzenesulfonamides (QBS) as selective carbonic anhydrase inhibitors (CAIs). Notably, compounds QBS 11c and 13b exhibited significant pro-apoptotic effects on cancer cell lines MDA-MB-231 and MCF-7. The expression levels of apoptotic markers Bax and active Caspase-3 were significantly elevated upon treatment, while anti-apoptotic Bcl-2 levels decreased .

| Compound | IC50 (nM) | Effect on Bax | Effect on Bcl-2 |

|---|---|---|---|

| QBS 11c | 8.4 | +7.1-fold | -55% |

| QBS 13b | 5.5 | +6.3-fold | -63% |

Antibacterial Activity

The antibacterial properties were assessed against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound showed significant activity against these strains, reinforcing its potential as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of quinoline-5-sulfonamide involves its interaction with specific molecular targets. For instance, in the treatment of Alzheimer’s disease, quinoline-sulfonamides act as dual inhibitors of cholinesterase and monoamine oxidase, enhancing neurotransmitter levels and improving cognitive function . The compound’s efficacy in anticancer applications is attributed to its ability to interfere with cellular processes in cancer cells, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Quinoline-5-sulfonamide can be compared with other quinoline derivatives, such as:

8-Hydroxyquinoline: Known for its antimicrobial properties.

Quinoline-5-sulfonyl Chloride: Used as an intermediate in the synthesis of this compound.

Quinolines and Quinolones: These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.

This compound stands out due to its unique combination of sulfonamide and quinoline functionalities, which contribute to its diverse biological activities and potential therapeutic applications.

Biologische Aktivität

Quinoline-5-sulfonamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic uses.

1. Anticancer Activity

This compound and Its Derivatives

Research has demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)this compound (3c) has shown high efficacy against several cancer cell lines, including human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549). The compound's activity was comparable to established chemotherapeutics like cisplatin and doxorubicin, with an IC50 value indicating no toxicity up to 100 µM in non-cancerous human dermal fibroblast cells (HFF-1) .

Mechanisms of Action

The anticancer effects of this compound derivatives are attributed to several mechanisms:

- Cell Cycle Regulation : Compound 3c increases the transcriptional activity of cell cycle regulators such as P53 and P21 while altering the expression of apoptosis-related genes BCL-2 and BAX.

- Reactive Oxygen Species (ROS) Induction : Some quinoline derivatives induce oxidative stress leading to apoptosis in cancer cells .

2. Antimicrobial Activity

Efficacy Against Bacterial Strains

This compound has also been evaluated for its antimicrobial properties. It exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The compound's effectiveness is comparable to traditional antibiotics like oxacillin and ciprofloxacin .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

- The presence of an unsubstituted phenolic group at position 8 of the quinoline ring is essential for maintaining biological activity.

- Modifications to the sulfonamide group can enhance or diminish efficacy against specific targets .

Case Study 1: Anticancer Efficacy

A study involving a series of Quinoline–sulfonamide derivatives demonstrated varying degrees of anticancer activity across multiple cell lines. Notably, compounds with lower IC50 values exhibited potent effects against leukemic cells (Jurkat, CCRF-CEM) while remaining non-toxic to normal cells .

Case Study 2: Antifilarial Activity

A novel quinolone-fused cyclic sulfonamide was reported as a promising therapeutic agent for lymphatic filariasis, showing selective toxicity against filarial parasites while being non-toxic to mammalian cells .

5. Summary Table of Biological Activities

| Compound Name | Activity Type | Target Organisms | IC50 Value | Notes |

|---|---|---|---|---|

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)this compound (3c) | Anticancer | C-32, MDA-MB-231, A549 | <100 µM | Comparable to cisplatin |

| Quinoline-fused cyclic sulfonamide | Antifilarial | Setaria cervi | N/A | Selective toxicity against parasites |

| Various Quinoline–sulfonamides | Antimicrobial | MRSA, E. faecalis | N/A | Effective against multidrug-resistant strains |

Eigenschaften

IUPAC Name |

quinoline-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1-6H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHIGANEUNBVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415913-05-2 | |

| Record name | quinoline-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.